3-(3-Carboethoxyphenyl)-2-methyl-1-propene
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Description
Scientific Research Applications
Electrochemical Synthesis from Alkenes
Electrochemical reductive coupling reactions between alkenes and CO2 can be used to synthesize various carboxylic acids. For instance, propene can yield products like 2-methyl-butanedioic acid and 3-butenoic acid through this method, showing the potential for derivatives of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene in similar reactions (Bringmann & Dinjus, 2001).
Catalysis in Methylation Reactions
Methylation of ethene with methanol over specific zeolites can lead to the efficient production of propene. This suggests that compounds like 3-(3-Carboethoxyphenyl)-2-methyl-1-propene could be relevant in catalytic processes for olefin production, especially with weak acid catalysts (Zhu et al., 2008).
Polymerization Applications
The polymerization of olefins with bulky substituents, like adamantane, can be influenced by compounds similar to 3-(3-Carboethoxyphenyl)-2-methyl-1-propene. The study of the homopolymerization of such monomers and their copolymerization with other olefins can reveal insights into solubility and glass transition temperatures of the resulting polymers (Reenen, Mathias, & Coetzee, 2004).
Copolymer Elastomers
Investigations into the copolymerization of propene with ethene have shown that specific catalysts can influence the molecular weight and microstructure of the resulting copolymers. This kind of research could be relevant for exploring the polymerization behavior of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene (Voegelé, Troll, & Rieger, 2002).
Methanol Conversion to Propene
The conversion of methanol to propene over specific catalysts is a significant area of study. The reaction pathways and mechanisms involved in this process could be relevant for understanding how 3-(3-Carboethoxyphenyl)-2-methyl-1-propene might behave in similar chemical environments (Wu et al., 2011).
properties
IUPAC Name |
ethyl 3-(2-methylprop-2-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-6-11(9-12)8-10(2)3/h5-7,9H,2,4,8H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPUSPYGVMZKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641156 |
Source
|
Record name | Ethyl 3-(2-methylprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboethoxyphenyl)-2-methyl-1-propene | |
CAS RN |
731772-88-6 |
Source
|
Record name | Ethyl 3-(2-methyl-2-propen-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2-methylprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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